molecular formula C17H13F3N2O2 B3530540 3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one

3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B3530540
M. Wt: 334.29 g/mol
InChI Key: RYNNCKCYBYCRIJ-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes both hydroxyphenyl and trifluoromethylphenyl groups, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. This is followed by cyclization and reduction steps to form the dihydropyrimidinone core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone ring, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group, in particular, imparts stability and resistance to degradation, making it valuable for various applications.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyphenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the trifluoromethyl group, making it less lipophilic.

    3-(2-hydroxyphenyl)-6-[4-(methyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its stability and reactivity.

    3-(2-hydroxyphenyl)-6-[4-(chloromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one: The chloromethyl group imparts different electronic properties compared to the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one makes it unique among similar compounds. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable candidate for various scientific and industrial applications.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c18-17(19,20)12-7-5-11(6-8-12)13-9-10-22(16(24)21-13)14-3-1-2-4-15(14)23/h1-9,23H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNNCKCYBYCRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(NC(=O)N1C2=CC=CC=C2O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one
Reactant of Route 2
3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one
Reactant of Route 3
3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one
Reactant of Route 4
3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one
Reactant of Route 5
3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one
Reactant of Route 6
3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one

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